molecular formula C18H26N2O3S B2816287 2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one CAS No. 2309310-97-0

2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B2816287
CAS No.: 2309310-97-0
M. Wt: 350.48
InChI Key: YKKALIBWFGBSTB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a sophisticated chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a 1,4-diazepane heterocycle, a seven-membered ring containing two nitrogen atoms. The presence of both a thiolane (tetrahydrothiophene) ring and a 2-methoxyphenoxy ether group on this diazepane scaffold makes it a valuable intermediate for constructing diverse molecular libraries. The 1,4-diazepane core is a structure of high interest in drug discovery, known to contribute to biological activity and pharmacokinetic properties . Researchers can utilize this compound as a key precursor in the synthesis of novel small molecules targeting various biological pathways. The integration of sulfur-containing thiolane and oxygen-containing phenoxy groups within a single scaffold allows for the exploration of structure-activity relationships (SAR) and the development of compounds with potential activity at central nervous system (CNS) targets, such as serotonin and dopamine receptors, where similar structures have shown relevance . Furthermore, its structure suggests potential as a regulator of mitochondrial function, an area of growing interest in the study of neurodegenerative diseases . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-22-16-5-2-3-6-17(16)23-13-18(21)20-9-4-8-19(10-11-20)15-7-12-24-14-15/h2-3,5-6,15H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKALIBWFGBSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the 1,4-Diazepane Family

The following compounds share the 1,4-diazepane core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
Target Compound : 2-(2-Methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one 2-Methoxyphenoxy, thiolan-3-yl C₂₁H₂₈N₂O₃S 388.53 Hypothetical α/β-adrenoceptor affinity (inferred from structural analogs)
BK78974 : 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one 4-Ethoxyphenyl instead of 2-methoxyphenoxy C₂₁H₂₈N₂O₂S 372.53 Higher lipophilicity (logP ~3.2) due to ethoxy group; potential CYP450 metabolism differences
2320143-91-5 : 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one 4-Chlorophenoxy, oxolan (tetrahydrofuran) instead of thiolan, methyl branch C₂₀H₂₇ClN₂O₃ 402.90 Enhanced metabolic stability (oxolan vs. thiolan); steric effects from methyl group
TC-1698 : 2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane Pyridyl group, bicyclic framework C₁₃H₁₈N₂ 202.30 High α4β2 nicotinic receptor affinity (Ki = 0.78 nM)
Key Observations:

Substituent Effects: The 2-methoxyphenoxy group in the target compound may enhance π-π stacking interactions with aromatic residues in receptor binding pockets compared to aliphatic substituents (e.g., ethoxyphenyl in BK78974) . Replacing thiolan with oxolan (as in 2320143-91-5) reduces sulfur-mediated interactions (e.g., hydrogen bonding or redox activity) but improves oxidative stability .

Receptor Affinity Trends: Pyridyl-substituted analogs (e.g., TC-1698) exhibit nanomolar affinity for nicotinic receptors, suggesting that electron-deficient aromatic systems favor such interactions . The target compound’s methoxyphenoxy group, being electron-rich, may instead target adrenoceptors or serotonin receptors .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves α-halogenated ketone coupling to a preformed 1,4-diazepane-thiolan intermediate, similar to methods in and .

Functional Group Analysis

  • Thiolan vs.
  • Aromatic Substituents : Methoxy groups (electron-donating) vs. chloro/ethoxy groups (electron-withdrawing/moderate) influence electronic distribution, affecting binding to hydrophobic pockets or catalytic sites .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including:

  • Ring formation : Construction of the 1,4-diazepane core via cyclization of diamines with carbonyl-containing reagents. Substituents like the thiolan-3-yl group are introduced during this step, with reaction time and temperature critical for minimizing side products .
  • Functionalization : The 2-methoxyphenoxy group is introduced via nucleophilic substitution or coupling reactions. Solvent polarity and catalyst choice (e.g., palladium for cross-couplings) significantly affect efficiency .
  • Yield optimization : Key parameters include stoichiometric ratios (e.g., 1:1 for cyclization steps), reaction duration (e.g., 6–12 hours for diazepane ring closure), and purification methods (e.g., recrystallization vs. chromatography) .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the methoxyphenoxy group (δ ~3.8 ppm for OCH3) and the diazepane ring (δ ~2.5–3.5 ppm for N-CH2 groups). Discrepancies in peak splitting indicate stereochemical complexity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peaks matching calculated masses). Fragmentation patterns help identify the thiolan-3-yl moiety .
  • X-ray crystallography : Resolves stereochemistry of the diazepane ring and spatial arrangement of substituents, though crystallization challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions in enzyme inhibition or pathway modulation data may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO), buffer conditions (pH, ionic strength), or endpoint measurements (e.g., fluorescence vs. radiometric assays) .
  • Compound purity : Impurities from incomplete synthesis (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and control for batch-to-batch variability .
  • Target selectivity : Use competitive binding assays (e.g., SPR or ITC) to distinguish primary targets from off-target interactions .

Q. What strategies optimize stereochemical outcomes during synthesis of the 1,4-diazepane ring?

  • Chiral auxiliaries : Introduce temporary stereochemical control via enantiopure starting materials (e.g., L-proline derivatives) to guide ring closure .
  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective formation of the diazepane ring .
  • Dynamic kinetic resolution : Leverage reversible ring-opening steps to favor the desired stereoisomer under thermodynamic control .

Q. How does the thiolan-3-yl moiety influence the compound’s reactivity and bioactivity?

  • Conformational effects : The thiolan (tetrahydrothiophene) ring imposes torsional constraints on the diazepane core, altering binding pocket compatibility in enzyme targets .
  • Metabolic stability : The sulfur atom enhances resistance to oxidative degradation compared to oxolane analogs, as shown in accelerated stability assays (40°C, 75% RH) .
  • Synthetic modifications : Thiol-ene "click" chemistry enables post-synthetic functionalization of the thiolan group for structure-activity relationship (SAR) studies .

Methodological Recommendations

  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Crystallization trials : Screen co-solvents (e.g., DMSO/water mixtures) and temperatures to obtain diffraction-quality crystals .
  • Biological assays : Include positive controls (e.g., known enzyme inhibitors) and orthogonal assays (e.g., Western blotting alongside activity assays) to confirm mechanistic hypotheses .

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